molecular formula C8H11Br B13482266 rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene

rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene

Cat. No.: B13482266
M. Wt: 187.08 g/mol
InChI Key: SFAOFAZNPWOXBD-BWZBUEFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene is a brominated derivative of hexahydropentalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene typically involves the bromination of hexahydropentalene. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Substitution: Corresponding substituted derivatives such as alcohols, ethers, or amines.

    Reduction: Hexahydropentalene.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Potential applications in the development of bioactive compounds. Its brominated structure may interact with biological targets in unique ways.

    Materials Science: Used in the development of new materials with specific properties. Its structural features can be exploited to create materials with desired mechanical or electronic properties.

    Medicine: Investigated for potential therapeutic applications. Its derivatives may exhibit pharmacological activity and could be used in drug development.

Mechanism of Action

The mechanism of action of rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution or elimination reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene is unique due to its brominated structure, which imparts distinct reactivity and properties compared to its non-brominated analogs. The presence of the bromine atom allows for specific chemical transformations that are not possible with similar compounds lacking this functional group. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H11Br

Molecular Weight

187.08 g/mol

IUPAC Name

(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene

InChI

InChI=1S/C8H11Br/c9-8-5-4-6-2-1-3-7(6)8/h1,3,6-8H,2,4-5H2/t6-,7-,8-/m1/s1

InChI Key

SFAOFAZNPWOXBD-BWZBUEFSSA-N

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1CC=C2)Br

Canonical SMILES

C1CC(C2C1CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.